2,3-Dichloroquinoxaline-5-carboxylic acid

Overview

Description

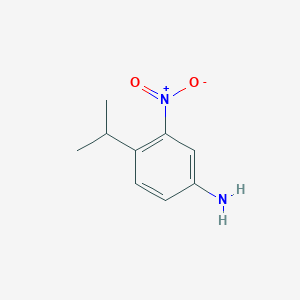

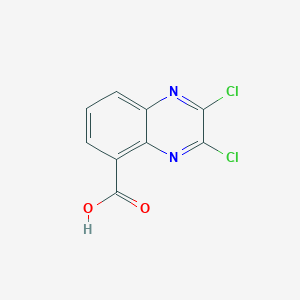

“2,3-Dichloroquinoxaline-5-carboxylic acid” is a type of organic compound that incorporates a carboxyl functional group . It is a white to yellow solid and is used in laboratory chemicals . It is also known by its IUPAC name, 2,3-dichloro-6-quinoxalinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H4Cl2N2O2 . The InChI code for this compound is 1S/C9H4Cl2N2O2/c10-7-8(11)13-6-3-4(9(14)15)1-2-5(6)12-7/h1-3H,(H,14,15) .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 243.05 . The compound is stored at room temperature .Scientific Research Applications

Antidepressant Research

A study by Mahesh et al. (2011) explored the design and synthesis of novel 5-HT3 receptor antagonists, starting from key intermediates like 3-ethoxyquinoxalin-2-carboxylic acid. These compounds showed promising antidepressant-like activity in a forced swim test.

Environmental Applications

Boye et al. (2003) researched the electrochemical degradation of organic compounds in water, which could have implications for the environmental processing of similar compounds like 2,3-dichloroquinoxaline derivatives.

Neuropharmacology Research

Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to quinoxaline compounds, for their antagonist activity at the NMDA receptor's glycine site. This research contributes to the understanding of neurotransmitter recognition and binding.

Chemical Synthesis

Romer (2009) developed a method for synthesizing 2,3-dichloroquinoxalines, a process crucial for the production of various quinoxaline derivatives, including 2,3-dichloroquinoxaline-5-carboxylic acid.

Polymer Research

In the field of polymer chemistry, Kricheldorf and Thomsen (1992) synthesized polyesters using carboxylic acids related to quinoxaline derivatives, highlighting the material's potential in creating thermotropic polyesters.

Fluorescent Dyes

Phadke and Rangnekar (1986) synthesized thiazolo[4,5-b]quinoxaline derivatives from 2,3-dichloroquinoxaline, studying their fluorescent properties for use as dyes on polyester fibers.

Safety and Hazards

“2,3-Dichloroquinoxaline-5-carboxylic acid” is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that quinoxaline derivatives demonstrate a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse physicochemical properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dichloroquinoxaline-5-carboxylic acid are as follows :

These properties suggest that the compound has good absorption and can cross the blood-brain barrierIt is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Properties

IUPAC Name |

2,3-dichloroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-4(9(14)15)2-1-3-5(6)12-7/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYQKGFEKBEDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611433 | |

| Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-33-1 | |

| Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)